

Luzopeptin A: A Deep Dive into Structure-Activity Relationships

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Compound of Interest

Compound Name: Luzopeptin A

Cat. No.: B10764869

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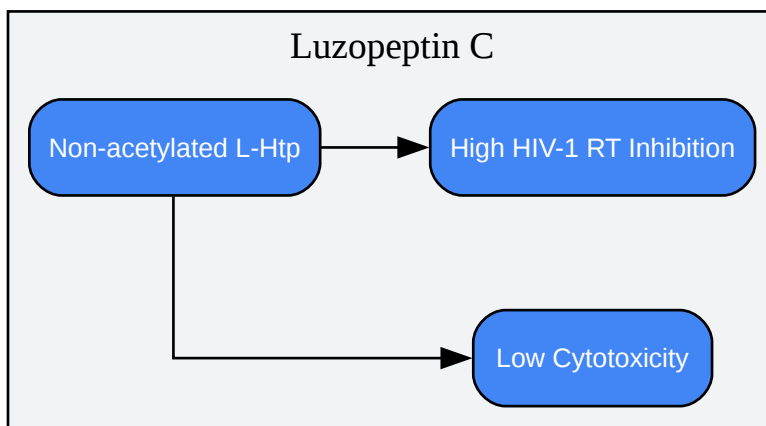
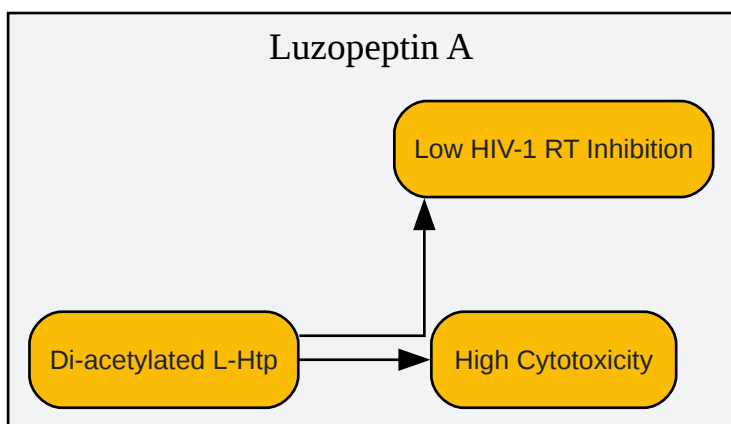
For Researchers, Scientists, and Drug Development Professionals

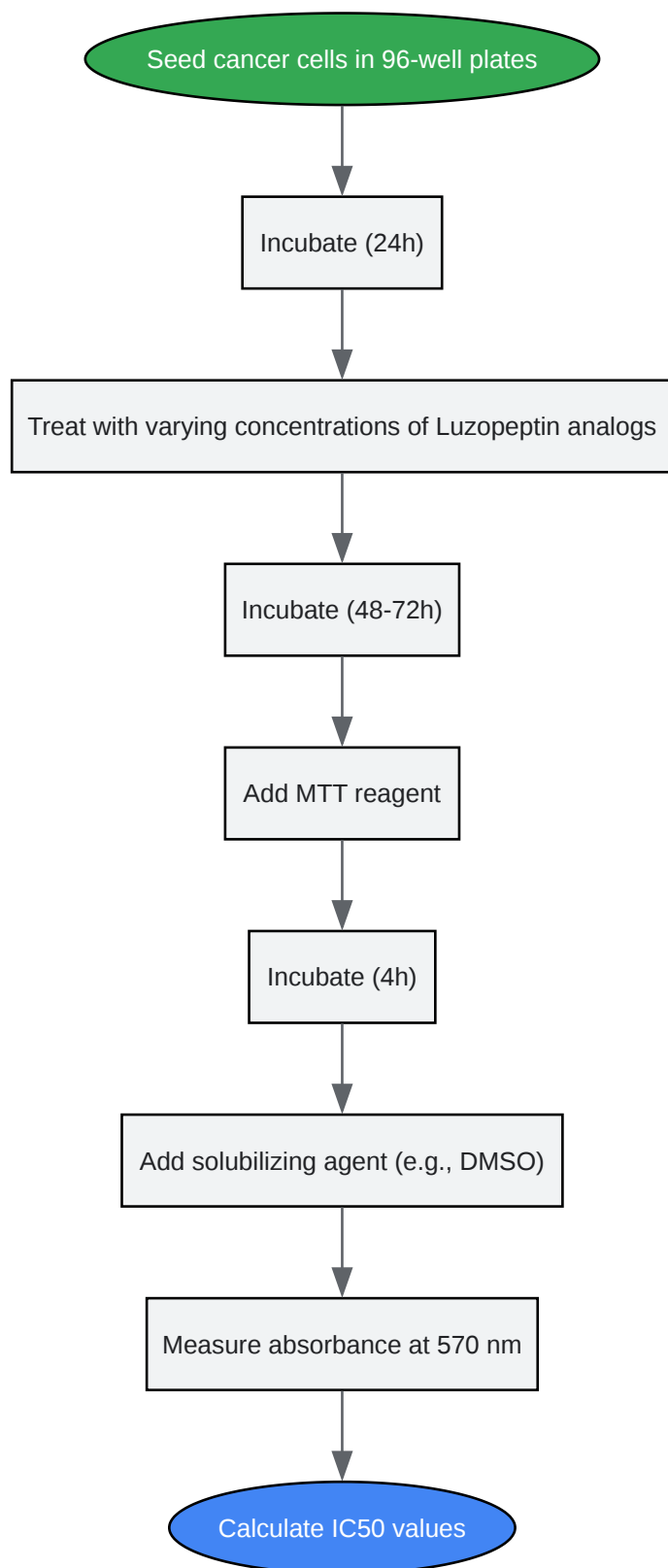
Introduction

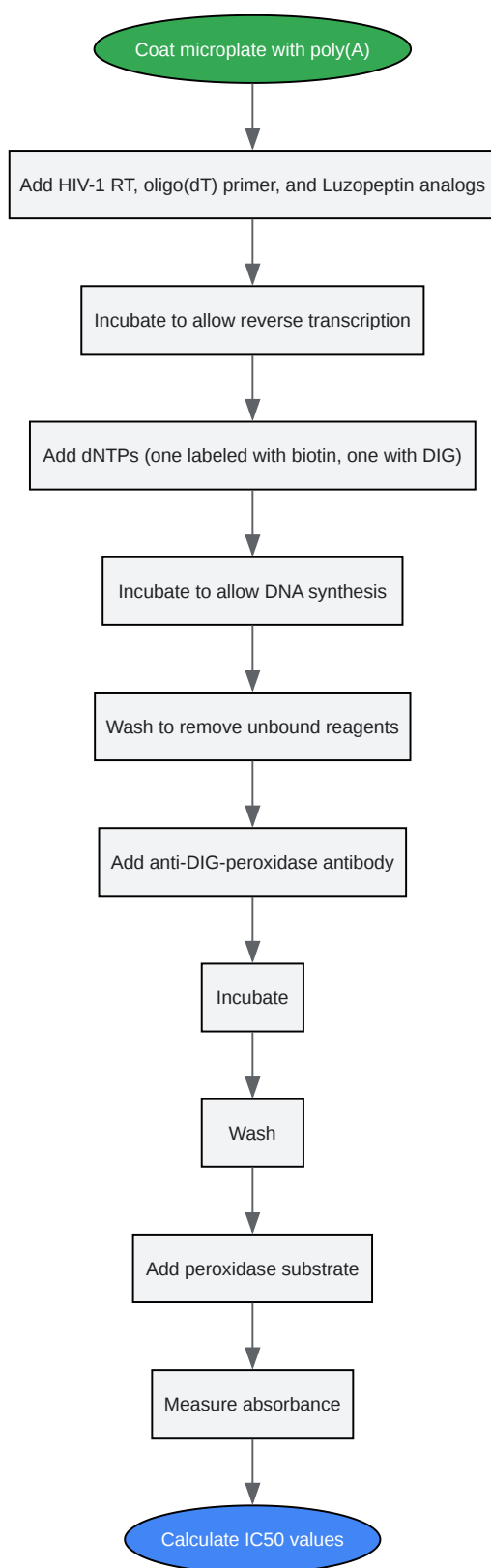
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxapeptin family of cyclic depsipeptides. Its complex molecular architecture, featuring a cyclic decadepsipeptide core and two quinoxaline chromophores, enables it to function as a DNA bisintercalator, leading to significant cytotoxic and antiviral activities. Understanding the structure-activity relationship (SAR) of **Luzopeptin A** and its analogs is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity. This technical guide provides a comprehensive overview of the SAR studies on **Luzopeptin A**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows.

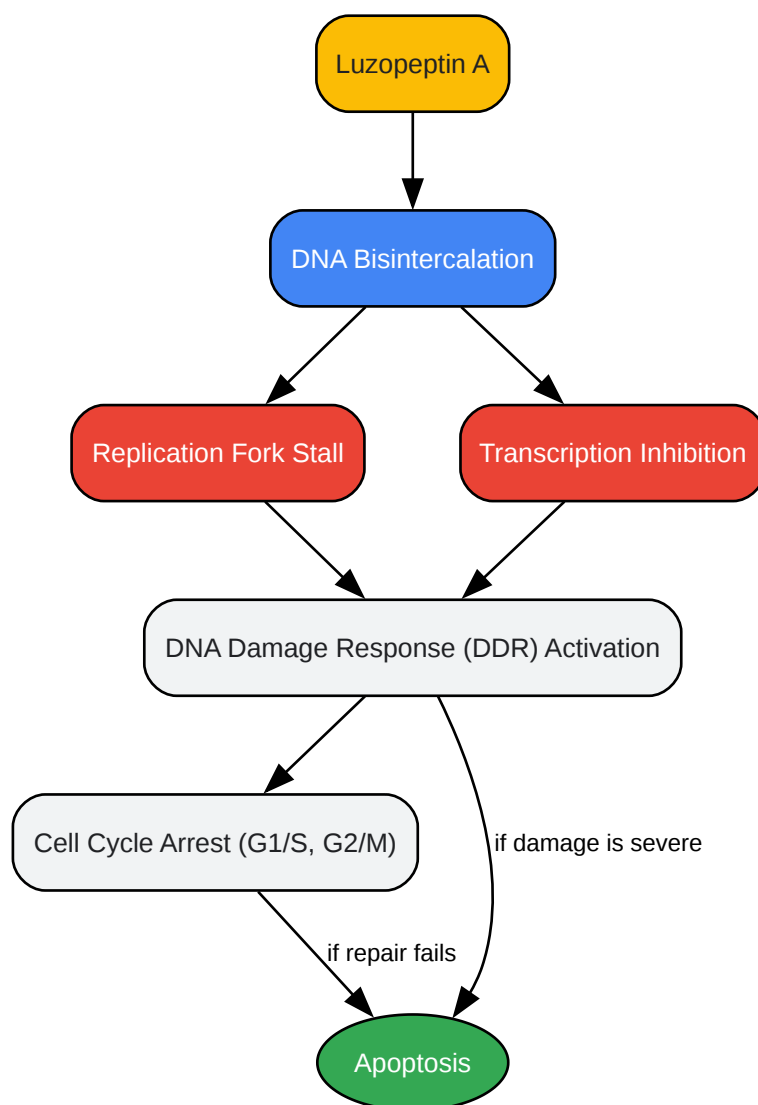
Core Structure and Mechanism of Action

The fundamental mechanism of action for **Luzopeptin A** is its high-affinity binding to DNA via bisintercalation, where the two quinoxaline chromophores insert themselves between DNA base pairs. This interaction distorts the DNA helix, inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. The cyclic depsipeptide core acts as a scaffold, positioning the chromophores for optimal interaction with the DNA duplex.









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com